Product packaging for Buclizine Hydrochloride(Cat. No.:CAS No. 163837-36-3)

Buclizine Hydrochloride

Cat. No.: B10774643
CAS No.: 163837-36-3
M. Wt: 505.9 g/mol
InChI Key: SDBHDSZKNVDKNU-UHFFFAOYSA-N
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Description

Buclizine Hydrochloride is a potent and selective piperazine-derived histamine H1 receptor antagonist, primarily utilized in preclinical research for its pronounced antiemetic and antihistaminic properties. Its core research value lies in its ability to cross the blood-brain barrier, making it a valuable pharmacological tool for investigating central histaminergic pathways and vestibular function. Researchers employ this compound in neuropharmacology studies to explore mechanisms of nausea and vomiting, particularly in models of motion sickness and vestibular disorders. Its mechanism of action involves competitive antagonism at the H1 receptor, effectively blocking the biological effects of histamine and providing a reference compound for studying allergic responses and central nervous system (CNS) modulation. Beyond its antihistaminic effects, Buclizine has been investigated for its potential secondary effects, including weak anticholinergic and sedative activities, which contribute to its overall pharmacological profile. This compound is supplied with high purity and quality, ensuring reliable and reproducible results for in vitro and in vivo research applications focused on receptor characterization, signal transduction pathways, and the development of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H35Cl3N2 B10774643 Buclizine Hydrochloride CAS No. 163837-36-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33ClN2.2ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;;/h4-16,27H,17-21H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBHDSZKNVDKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82-95-1 (Parent)
Record name Buclizine hydrochloride [USAN]
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DSSTOX Substance ID

DTXSID5045091
Record name Buclizine dihydrochloride
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Molecular Weight

505.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

129-74-8, 163837-35-2, 163837-36-3
Record name Buclizine hydrochloride [USAN]
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Record name Buclizine hydrochloride, (-)-
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Record name Buclizine hydrochloride, (+)-
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Record name Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[[4-(1,1-dimethylethyl)phenyl]methyl]-, hydrochloride (1:2)
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Record name Buclizine dihydrochloride
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Record name BUCLIZINE HYDROCHLORIDE
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Record name BUCLIZINE HYDROCHLORIDE, (+)-
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Record name BUCLIZINE HYDROCHLORIDE, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Structural Elucidation and Synthetic Chemistry of Buclizine Hydrochloride

Fundamental Molecular Architecture and Core Moiety Analysis

Buclizine (B1663535) is chemically identified as 1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine. nih.gov Its molecular formula is C28H33ClN2. ebi.ac.ukunirioja.es The core structure of buclizine is built upon a piperazine (B1678402) derivative framework, featuring distinct substitutions on its two nitrogen atoms. nih.govdrugbank.com

Table 1: Molecular Details of Buclizine

Property Value Source(s)
IUPAC Name 1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine nih.gov
Molecular Formula C28H33ClN2 ebi.ac.ukunirioja.es
Molecular Weight 433.03 g/mol nih.gov
Chirality Racemic nih.govwikipedia.org

Diphenylmethylpiperazine Group Characterization

A principal component of buclizine's structure is the diphenylmethylpiperazine group. ebi.ac.ukwikipedia.org This moiety consists of a piperazine ring where one of the nitrogen atoms is bonded to a diphenylmethyl group. In the case of buclizine, this group is specifically a (4-chlorophenyl)(phenyl)methyl group. nih.govebi.ac.uk This means one of the phenyl rings attached to the central methane (B114726) carbon has a chlorine atom substituted at the para (4) position, while the other remains an unsubstituted phenyl ring. researchgate.net This entire assembly is connected to the piperazine ring at one of its nitrogen atoms. researchgate.net

N-Alkylpiperazine Structural Features

Buclizine is classified as an N-alkylpiperazine. nih.govebi.ac.uk The second nitrogen atom of the piperazine core—the one not involved in the diphenylmethyl linkage—is substituted with an alkyl group. Specifically, this is a 4-tert-butylbenzyl group. nih.govebi.ac.uk This substituent consists of a benzyl (B1604629) group which, in turn, has a tert-butyl group attached at the para (4) position of its phenyl ring. nih.gov The combination of the (4-chlorophenyl)(phenyl)methyl group and the 4-tert-butylbenzyl group on the piperazine ring defines the complete structure of the buclizine base. unirioja.es

Chiral Properties and Stereochemical Investigations

Buclizine is a chiral compound. researchgate.net The source of its chirality is the carbon atom of the diphenylmethyl group, which is bonded to the phenyl ring, the 4-chlorophenyl ring, a hydrogen atom, and a nitrogen atom of the piperazine ring. researchgate.net This asymmetric carbon atom serves as a stereocenter.

The compound is typically utilized as a racemic mixture, meaning it contains both enantiomers in equal proportions. nih.gov This is denoted by the "(+/-)" notation for its optical activity. nih.govnih.gov

Crystalline Forms and Polymorphism Research

Until recently, detailed structural information about the crystalline forms of buclizine was not available in scientific literature. researchgate.netresearchgate.net Research has now elucidated the structures of two crystalline salt forms of buclizine: the monohydrochloride monohydrate and the anhydrous monohydrochloride. researchgate.net These findings are significant as the conversion between different crystalline forms (polymorphism) can impact the properties of a pharmaceutical compound. google.com It was noted that buclizine anhydrous dihydrochloride (B599025) can readily convert to the monohydrochloride monohydrate form, highlighting the importance of understanding its solid-state chemistry. researchgate.net

Monohydrochloride Monohydrate Salt Structural Determination

The crystal structure of buclizine monohydrochloride monohydrate (BCZHCl·H2O) has been determined. researchgate.net This form was obtained through the recrystallization of the dihydrochloride raw material in an ethanol:water solution. researchgate.net It crystallizes in the orthorhombic space group Pna21. researchgate.net This structure is classified as a non-centrosymmetric achiral (NA) structure. researchgate.net This is an interesting finding, as less than 5% of known racemic compounds crystallize in this manner; typically, they crystallize in space groups that possess a center of symmetry. researchgate.net

Anhydrous Salt Structural Determination

The anhydrous form of buclizine monohydrochloride (BCZHCl) has also been structurally characterized. researchgate.net Similar to its hydrated counterpart, the anhydrous salt crystallizes in the orthorhombic crystal system, but in the Pca21 space group. researchgate.net It is also classified as a non-centrosymmetric achiral (NA) structure. researchgate.net

Table 2: Crystallographic Data for Buclizine Hydrochloride Salts

Property Buclizine Monohydrochloride Monohydrate (BCZHCl·H2O) Buclizine Monohydrochloride Anhydrous (BCZHCl)
Crystal System Orthorhombic Orthorhombic
Space Group Pna21 Pca21
Structure Type Non-centrosymmetric achiral (NA) Non-centrosymmetric achiral (NA)

Source: researchgate.net

Analysis of Salt Modification Transitions

Buclizine is commercially available as a dihydrochloride salt (Buclizine Dihydrochloride). nih.gov However, research has shown that this form can undergo transitions to other salt modifications. For instance, recrystallization of buclizine dihydrochloride from an ethanol:water solution can lead to the formation of a monohydrochloride monohydrate salt (BCZHCl·H₂O). researchgate.net This transition from an anhydrous dihydrochloride to a monohydrochloride monohydrate highlights the importance of solvent systems and pH in determining the final salt form. researchgate.netchemicalbook.com

The stability of different salt forms is a critical factor in pharmaceutical development. Studies have shown that buclizine dihydrochloride can convert to the free base form under alkaline conditions. Specifically, dissolving the dihydrochloride raw material in an ethanol-water mixture and adjusting the pH to 5.8 with sodium hydroxide (B78521) results in the precipitation of the buclizine free base (BCZ-FB). chemicalbook.com The various crystalline forms, including solvates, salts, and co-crystals, can impact the physicochemical properties of the drug. researchgate.net

Detailed analysis of these transitions often employs techniques such as X-ray Powder Diffraction (PXRD), Infrared (IR) spectroscopy, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize the different solid-state forms. chemicalbook.com For example, the crystal structures of both the monohydrochloride monohydrate (BCZHCl·H₂O) and its anhydrous form (BCZHCl) have been determined, both crystallizing in orthorhombic space groups. researchgate.net

Salt/Form Transition Condition Resulting Form Reference
Buclizine Dihydrochloride (BCZH₂Cl₂)Recrystallization in ethanol:water solutionBuclizine Monohydrochloride Monohydrate (BCZHCl·H₂O) researchgate.net
Buclizine Dihydrochloride (BCZH₂Cl₂)Dissolution in ethanol:water (1:1) and addition of NaOH to pH 5.8Buclizine Free Base (BCZ-FB) chemicalbook.com

Chemical Synthesis Methodologies

The synthesis of this compound involves multi-step chemical reactions, with both traditional batch and modern continuous-flow methods being explored.

A common synthetic route to buclizine involves the condensation of key intermediates. One pathway begins with the synthesis of p-tert-butylbenzyl chloride, which is then reacted with piperazine to form p-tert-butylbenzylpiperazine. researchgate.net Separately, p-chlorobenzhydryl bromide is prepared. The final step involves the treatment of p-chlorobenzhydryl bromide with p-tert-butylbenzylpiperazine to yield buclizine. researchgate.net The resulting buclizine free base can then be treated with hydrochloric acid to form the dihydrochloride salt. nih.gov

Another described method involves the alkaline hydrolysis of buclizine dihydrochloride to obtain the free base. The synthesis of the critical intermediate, 4-tert-butyl-benzyl chloride, can be achieved by reacting tert-butyl benzene (B151609) with chloroethane, methylamine, and cuprous chloride in oxalic acid.

A general synthesis scheme can be outlined as follows:

Formation of 1-(4-tert-butylbenzyl)piperazine: This intermediate is synthesized by the reaction of 4-tert-butylbenzyl chloride with piperazine. researchgate.net

Formation of 1-(4-chlorobenzhydryl)piperazine (B1679854): This can be synthesized from 4-chlorobenzaldehyde (B46862) and piperazine.

Final Condensation: Buclizine is formed by the reaction of 1-(4-chlorobenzhydryl)piperazine with 4-tert-butylbenzyl alcohol. A variation involves condensing p-chlorobenzhydryl bromide with p-tert-butylbenzylpiperazine. researchgate.net

Continuous-flow chemistry offers a modern and efficient alternative to traditional batch synthesis for piperazine derivatives like buclizine. researchgate.net This methodology can improve safety, reduce waste, and enhance energy efficiency.

Recent advances in continuous-flow synthesis for piperazine derivatives also include photoredox catalysis, which can simplify workup procedures compared to older methods. mdpi.com These flow methods are scalable and can minimize safety concerns associated with certain reagents. mdpi.com

Synthesis Parameter Continuous-Flow Method Batch Method Reference
Productivity 2 mmol/h for buclizine derivativeVariable researchgate.net
Yield 87% for buclizine derivativeVariable researchgate.net
Total Residence Time 90 minutes10-13 hours for intermediate synthesis
Key Advantage Inline separation, reduced waste, enhanced safetyEstablished procedures researchgate.net

Structure-Activity Relationship (SAR) Studies for Buclizine and Analogues

The biological activity of buclizine and its analogues is intrinsically linked to their chemical structure. SAR studies investigate how modifications to different parts of the molecule affect its function.

The substituents on the aromatic rings and the piperazine core of buclizine are crucial for its activity. Buclizine possesses a (4-chlorophenyl)(phenyl)methyl group and a 4-tert-butylbenzyl group attached to the piperazine nitrogen atoms. nih.gov

The presence and position of the chlorine atom on one of the phenyl rings is a significant factor. Introduction of a chlorine atom can improve the intrinsic biological activity of a molecule. sci-hub.senih.gov This is due to steric and/or electronic effects that can lead to tighter or looser interactions with the target receptor. sci-hub.senih.gov In some benzhydryl piperazines, the loss of the chlorine group can lead to a significant decrease in specific antiviral activities. acs.org

The tert-butyl group is another key feature. Isosteric replacement of the tert-butyl group with other moieties has been explored to optimize properties. For instance, replacing the tert-butyl group with a 1-trifluoromethyl-cyclobutane group in buclizine resulted in an analogue with reasonable activity, whereas the corresponding trifluoromethyl-cyclopropane analogue was inactive. acs.orgnih.gov This suggests that the trifluoromethyl-cyclobutane group can be a suitable mimic for the tert-butyl group in this context. nih.gov

Bulky substitutions at the terminal amine group, such as those in buclizine and meclizine (B1204245), have been shown in some studies to lead to a decrease in efficacy against certain viruses compared to less substituted analogues like chlorcyclizine (B1668710). acs.org

Modification Effect on Activity Reference
Removal of chlorine groupCan lead to notable depletion in certain biological activities (e.g., MARV inhibition). acs.org
Replacement of tert-butyl with CF₃-cyclobutaneResulted in a reasonably active analogue. acs.orgnih.gov
Replacement of tert-butyl with CF₃-cyclopropaneResulted in an inactive analogue. nih.gov
Bulky terminal amine substitutions (as in buclizine)Can lead to diminished efficacy in some contexts (e.g., EBOV and MARV inhibition). acs.org

The piperazine ring is a central scaffold in many biologically active compounds, including buclizine. gyanvihar.orgresearchgate.net Its structural integrity and the nature of its substituents are critical for pharmacological activity.

Modifications to the piperazine ring itself can have significant functional consequences. For example, replacing the piperazine ring with a piperidine (B6355638) ring in some H3 receptor antagonists did not significantly affect affinity for that receptor but did alter affinity for sigma receptors. nih.gov Swapping the piperazine ring with other cyclic structures in some chlorcyclizine derivatives led to a remarkable loss of anti-HCV activity, highlighting the importance of the piperazine core for that specific function. acs.org

The flexibility of the piperazine ring and the ability to have different substituents at the two nitrogen atoms allow for a wide range of structural diversity and, consequently, a broad spectrum of biological activities. gyanvihar.org

Computational Structural Analysis and Modeling of this compound

The structural and energetic properties of this compound have been elucidated through various computational methods. These theoretical studies provide significant insights into the molecule's behavior at the atomic level, complementing experimental data.

Quantum Mechanics Calculations

Quantum mechanics calculations have been employed to investigate the molecular structure and electronic properties of buclizine. A key method used is Density Functional Theory (DFT), a computational approach that models the electron density of a system to determine its energy and other properties.

Theoretical computations for buclizine have been performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) level of theory with a 6-31G(d) basis set. grafiati.comunirioja.es This method is widely used for calculating the geometric and electronic structures of molecules. Such calculations are instrumental in understanding the distribution of electric charges within the molecule and performing frequency analysis. grafiati.comcamjol.info Semi-empirical computations using the PM3 method have also been utilized to determine various energy parameters. grafiati.comcamjol.info

In a comparative study with other antihistamines, the total energy (Etot) of buclizine was calculated using the B3LYP/6-31G basis set. unirioja.es These quantum mechanical approaches are fundamental for predicting the stability and reactivity of the molecule.

Molecular Dynamics Simulations and Energy Optimization

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing a deeper understanding of their conformational flexibility and energetic landscape. For buclizine, Monte Carlo methods within the Amber force field have been used to optimize its potential, kinetic, and total energy. unirioja.escamjol.info

These simulations have been conducted over a duration of 500 nanoseconds (ns) at both standard environmental temperature (298 K) and human body temperature (310 K) to model its behavior in different conditions. grafiati.comunirioja.escamjol.info At 310 K, the kinetic energy for buclizine was found to be 59.13 kcal/mol. unirioja.es The energy optimization during the simulation revealed fluctuations in potential and total energy over time. For instance, at 310 K, the potential energy for buclizine started at 73.6 kcal/mol and reached 67.6 kcal/mol after 500 steps, with a peak of 83.2 kcal/mol at step 230. unirioja.es The total energy began at 132.7 kcal/mol and ended at 126.7 kcal/mol, with a maximum of 142.4 kcal/mol at the same 230th step. unirioja.es

At 298 K, the potential energy at the start and end of the simulation was 76.4 kcal/mol and 73.5 kcal/mol, respectively, with a maximum of 92.2 kcal/mol at step 430. unirioja.es The total energy values were 133.2 kcal/mol at the beginning and 130.4 kcal/mol at the end of the 500 steps, with buclizine showing the highest total energy among the compared antihistamines at the final step. unirioja.es

Monte Carlo Energy Parameters for Buclizine at 298 K (Amber Force Field)
Simulation StepPotential Energy (kcal/mol)Total Energy (kcal/mol)
076.4133.2
43092.2-
50073.5130.4
Monte Carlo Energy Parameters for Buclizine at 310 K (Amber Force Field)
Simulation StepKinetic Energy (kcal/mol)Potential Energy (kcal/mol)Total Energy (kcal/mol)
-59.13--
0-73.6132.7
230-83.2142.4
500-67.6126.7

Thermodynamic Parameter Estimation

Theoretical computations have been crucial for estimating the thermodynamic parameters of buclizine, which govern its stability and reaction equilibria. Parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), electronic energy, thermal energy, and zero-point energy (Ezpe) have been calculated. grafiati.comcamjol.info

Using the B3LYP/6-31G method, the change in Gibbs free energy (ΔG) and enthalpy (ΔH) for buclizine were determined to be 0.67 kcal/mol and 0.75 kcal/mol, respectively. unirioja.es The same method was used to compute the highest total energy (Etot) for buclizine at 0.61 kcal/mol. unirioja.es Further analysis also provided values for the zero-point energy (Ezpe), the enthalpy correction (Hcorr), and the Gibbs free energy correction (Gcorr). unirioja.es

These thermodynamic values are essential for predicting the spontaneity of processes involving buclizine and for understanding its binding affinity to biological targets.

Calculated Thermodynamic Parameters for Buclizine (B3LYP/6-31G)
ParameterValue (kcal/mol)
ΔG (Gibbs Free Energy)0.67
ΔH (Enthalpy)0.75
Etot (Total Energy)0.61
Ezpe (Zero-Point Energy)0.59
Hcorr (Enthalpy Correction)0.61
Gcorr (Gibbs Free Energy Correction)0.54

Pharmacological Classification and Theoretical Frameworks

Classification as a Histamine (B1213489) H1 Receptor Antagonist

Buclizine (B1663535) is categorized as a histamine H1 receptor antagonist. nih.govnih.govebi.ac.uk This means it competitively binds to H1 receptors, preventing histamine from activating them. auburn.edu This action is the basis for its antihistaminic effects. drugbank.comnih.gov By blocking H1 receptors, buclizine mitigates the symptoms typically associated with histamine release. nih.gov The piperazine (B1678402) structure is a key feature of this class of antihistamines, which are known for their efficacy. auburn.edu

Theoretical Models of Central Nervous System Modulation

The antiemetic and antivertigo effects of buclizine are primarily attributed to its influence on the central nervous system. The exact mechanisms are not fully elucidated, but several theoretical models provide a framework for understanding its action. drugbank.comselleckchem.com

One of the key proposed mechanisms is the depression of labyrinthine excitability. drugbank.comselleckchem.com The labyrinth is a part of the inner ear that plays a critical role in balance and spatial orientation. By reducing the sensitivity of the labyrinth, buclizine is thought to decrease the intensity of signals sent to the brain in response to motion, thereby alleviating symptoms of vertigo and motion sickness. ndrugs.com

Flowing from its effects on the labyrinth, buclizine is also believed to inhibit vestibular stimulation pathways. drugbank.comselleckchem.com The vestibular system sends information about motion and head position to the brain. Overstimulation of these pathways is a primary cause of motion sickness. drugbank.comndrugs.com Buclizine's antagonistic actions on histamine and muscarinic receptors within the vomiting center of the brain are thought to reduce the activity along these neural pathways. drugbank.comndrugs.com

Buclizine may also exert its antiemetic effects by modulating the medullary chemoreceptor trigger zone (CTZ). drugbank.comselleckchem.com The CTZ is an area in the medulla oblongata that detects emetic substances in the blood and communicates with the vomiting center to initiate vomiting. nih.govwikipedia.org The CTZ is rich in histamine and muscarinic receptors. drugbank.comndrugs.com By blocking these receptors, buclizine may prevent the activation of the CTZ and reduce nausea and vomiting. nih.govnih.gov

Comparative Pharmacological Profiles with Related Antihistamines

Buclizine shares pharmacological similarities with other first-generation piperazine antihistamines like meclizine (B1204245) and cyclizine. adam.comwikipedia.org All three are used to manage nausea, vomiting, and dizziness associated with motion sickness and vertigo. adam.com

Meclizine, structurally similar to buclizine, also possesses antihistaminic and anticholinergic properties. wikipedia.orgdrugbank.com It is known to depress labyrinth excitability and vestibular stimulation and may also act on the CTZ. wikipedia.orgdrugbank.com

Cyclizine, another piperazine derivative, functions as a histamine H1 receptor antagonist with central anticholinergic actions. wikipedia.org Its mechanism in preventing motion sickness is not fully understood but is thought to involve effects on the vestibular system and the CTZ. wikipedia.org

While these compounds share a common heritage and mechanism of action, subtle differences in their chemical structures can lead to variations in their potency, duration of action, and side effect profiles. Buclizine is noted to have a slow onset and long duration of action. auburn.edu

Table of Pharmacological Targets for Buclizine and Related Antihistamines

Compound Primary Target(s) Key Pharmacological Actions
Buclizine Histamine H1 Receptor, Muscarinic Acetylcholine (B1216132) Receptors Antihistaminic, Anticholinergic, Antiemetic, Antivertigo, CNS Depressant drugbank.comnih.govnih.gov
Meclizine Histamine H1 Receptor, Muscarinic Acetylcholine Receptors Antihistaminic, Anticholinergic, Antiemetic, Antivertigo, CNS Depressant wikipedia.orgdrugbank.com
Cyclizine Histamine H1 Receptor, Muscarinic Acetylcholine Receptors Antihistaminic, Anticholinergic, Antiemetic wikipedia.orgdrugbank.com

Molecular and Cellular Mechanisms of Action

Receptor Binding Affinity and Selectivity Studies

Buclizine's primary pharmacological identity is as a receptor antagonist, demonstrating notable affinity for specific types of receptors, particularly histamine (B1213489) and muscarinic receptors.

Buclizine (B1663535) is a potent antagonist of the histamine H1 receptor. Its chemical structure allows it to bind effectively to this receptor, competitively inhibiting the binding of histamine. This antagonism prevents the downstream signaling that would typically be initiated by histamine, such as the activation of phospholipase C. Studies quantifying this interaction have determined its high affinity. For example, research utilizing guinea pig cerebellum membranes measured the inhibitory constant (Ki) of buclizine for the H1 receptor.

Table 1: Histamine H1 Receptor Binding Affinity of Buclizine

ParameterValueTissue SourceReference
Inhibitory Constant (Ki)1.3 nMGuinea Pig Cerebellum

This high-affinity binding confirms buclizine's role as a strong H1 receptor blocker, which is central to its antihistaminic effects.

In addition to its primary target, buclizine also exhibits affinity for muscarinic acetylcholine (B1216132) receptors. This interaction is responsible for the anticholinergic effects observed with first-generation antihistamines. The binding affinity of buclizine for muscarinic receptors has been quantified and compared to its affinity for the H1 receptor, revealing a degree of selectivity.

Table 2: Comparative Receptor Binding Affinity of Buclizine

ReceptorInhibitory Constant (Ki)Selectivity Ratio (H1/Muscarinic)Tissue SourceReference
Histamine H11.3 nM23Guinea Pig Cerebellum
Muscarinic30 nMGuinea Pig Cerebellum

Interaction with Translationally Controlled Tumor Protein (TCTP)

More recent investigations have uncovered a novel molecular target for buclizine: the Translationally Controlled Tumor Protein (TCTP), also known as histamine-releasing factor. TCTP is a highly conserved and multifunctional protein involved in critical cellular processes such as cell growth, protection against apoptosis, and allergic responses.

The direct physical interaction between buclizine and TCTP has been experimentally validated. Using techniques such as surface plasmon resonance (SPR), researchers have demonstrated that buclizine binds directly to TCTP. These studies have quantified the binding affinity, providing insight into the strength of the interaction.

Table 3: Binding Affinity of Buclizine for Human TCTP

MethodDissociation Constant (KD)Reference
Surface Plasmon Resonance (SPR)~1.2 µM

This binding is significant as it suggests a mechanism by which buclizine can modulate the diverse functions of TCTP.

Computational studies have complemented experimental findings by predicting how buclizine docks with the TCTP molecule. In silico models have identified a specific binding pocket on the TCTP protein where buclizine is predicted to fit. These molecular docking simulations help to visualize the interaction at an atomic level and predict the binding energy, which has been shown to be consistent with the micromolar affinity determined experimentally. The models suggest that buclizine's binding may sterically hinder TCTP's interaction with other binding partners.

Intracellular Signaling Pathway Modulation

By binding to H1 receptors and TCTP, buclizine modulates several key intracellular signaling pathways.

As a competitive antagonist of the H1 receptor, buclizine blocks histamine-induced signaling. This primarily involves the inhibition of the Gq/11 protein-coupled pathway. Consequently, the activation of phospholipase C is prevented, leading to a downstream reduction in the generation of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This blockade ultimately prevents the mobilization of intracellular calcium and the activation of protein kinase C.

The interaction of buclizine with TCTP provides a secondary mechanism for modulating cell signaling. TCTP is known to exert a potent anti-apoptotic function. By binding to TCTP, buclizine can inhibit this cytoprotective activity, thereby sensitizing cells to apoptotic signals. The precise downstream pathways affected by the buclizine-TCTP interaction are a subject of ongoing research, but it is clear that this interaction represents a significant, non-histaminergic mechanism of action for the compound.

Effects on Cell Cycle Regulatory Proteins

Research has shown that buclizine hydrochloride can arrest the cell cycle in the G1 phase in a dose-dependent manner. nih.govmedchemexpress.commedchemexpress.com In a study on MCF-7 breast cancer cells, treatment with buclizine at concentrations from 9.625 to 77 μM for 72 hours led to a significant increase in the percentage of cells in the G1 phase, reaching 73% at the highest concentration. nih.govmedchemexpress.com This G1 arrest is associated with the downregulation of several key cell cycle regulatory proteins. nih.govoncotarget.com

Specifically, buclizine treatment has been observed to decrease the expression of:

Cyclin D1 nih.govoncotarget.com

Cyclin D3 nih.govoncotarget.com

Cyclin-dependent kinase 2 (CDK2) nih.govoncotarget.com

Cyclin-dependent kinase 4 (CDK4) nih.govoncotarget.com

These proteins are crucial for the G1/S phase transition in the cell cycle. rutgers.eduoncotarget.com Cyclins D1 and D3 form complexes with CDK4 and CDK6 to initiate the phosphorylation of the retinoblastoma protein (pRb), a key step for cells to progress from G1 to the S phase. rutgers.eduoncotarget.com CDK2, in conjunction with cyclin E, further promotes this transition. oncotarget.comnih.gov By reducing the expression of these essential proteins, buclizine effectively halts cell cycle progression. nih.govoncotarget.com Notably, the expression of cyclin-dependent kinase inhibitors p21 and p27 were not significantly altered by buclizine treatment, suggesting that the G1 arrest is primarily mediated through the downregulation of cyclins and CDKs. nih.govoncotarget.com

Influence on Apoptosis-Regulating Proteins (e.g., MCL-1S)

This compound has also been shown to influence the expression of proteins that regulate apoptosis, or programmed cell death. nih.govoncotarget.com One such protein is Myeloid Cell Leukemia-1 (MCL-1), which exists in two main isoforms: a long anti-apoptotic form (MCL-1L) and a short pro-apoptotic form (MCL-1S). oncotarget.comfrontiersin.org

Studies have demonstrated that buclizine treatment can increase the expression of the pro-apoptotic MCL-1S isoform. nih.govoncotarget.com While the expression of the anti-apoptotic MCL-1L was only slightly increased, the notable rise in MCL-1S suggests a shift towards promoting apoptosis. nih.govoncotarget.com The overexpression of MCL-1S is known to induce apoptosis by dimerizing with and inhibiting the anti-apoptotic MCL-1L. oncotarget.com However, it is important to note that while buclizine induces changes in apoptosis-regulating proteins, its primary effect observed in some studies is cytostatic (inhibiting cell growth) rather than cytotoxic (causing cell death), with G1 phase arrest being the more prominent outcome. nih.govoncotarget.com

Regulation of Gene and Protein Expression

The regulation of gene and protein expression is a fundamental process that can be altered by pharmacological agents. news-medical.netelifesciences.org this compound has been shown to modulate the expression of specific genes and proteins that are critical for tumor cell growth and survival. nih.gov

Downregulation of TCTP Expression

A key target of buclizine is the Translationally Controlled Tumor Protein (TCTP). nih.govresearchgate.netnih.gov TCTP is a highly conserved protein involved in numerous cellular processes, including cell growth, proliferation, and protection against apoptosis. mdpi.com In several cancer types, TCTP is overexpressed and its downregulation has been associated with tumor reversion. nih.govresearchgate.net

Research has demonstrated that buclizine can directly bind to TCTP and downregulate its expression. nih.govresearchgate.net In MCF-7 cells treated with buclizine (60-75 μM) for 72 hours, TCTP expression was significantly decreased by 40% at a concentration of 75 μM. nih.govresearchgate.net This downregulation of TCTP is a significant contributor to the anti-proliferative effects of buclizine. nih.govresearchgate.net

Alterations in Cyclin D1, Cyclin D3, CDK2, and CDK4 Expression

As mentioned in section 4.3.1, this compound significantly alters the expression of key cell cycle regulatory proteins. nih.govoncotarget.com The downregulation of Cyclin D1, Cyclin D3, CDK2, and CDK4 expression is a direct consequence of buclizine's activity within the cell. nih.govoncotarget.com These alterations are critical to the G1 phase cell cycle arrest induced by the compound. nih.govoncotarget.com

The coordinated downregulation of these proteins highlights a targeted disruption of the cell cycle machinery. nih.govoncotarget.com Cyclin D1 and D3 are essential for activating CDK4 and CDK6, which in turn phosphorylate pRb, allowing the cell to pass the G1 checkpoint. rutgers.edumdpi.com The subsequent decrease in CDK2 expression further impedes progression into the S phase. nih.govembopress.org

Table 1: Summary of this compound's Effects on Cell Cycle and Apoptosis

Cellular Process Effect of this compound Key Protein Targets Observed Outcome References
Cell Cycle Regulation Induces G1 phase arrest Cyclin D1, Cyclin D3, CDK2, CDK4 Inhibition of cell proliferation nih.govmedchemexpress.commedchemexpress.comoncotarget.com
Apoptosis Regulation Increases pro-apoptotic protein expression MCL-1S Potential sensitization to apoptosis nih.govoncotarget.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
Cyclin D1
Cyclin D3
Cyclin-dependent kinase 2 (CDK2)
Cyclin-dependent kinase 4 (CDK4)
Myeloid Cell Leukemia-1 (MCL-1)
MCL-1L
MCL-1S
p21
p27
Retinoblastoma protein (pRb)

In Vitro Pharmacological Investigations

Cell Growth Inhibition Studies

Efficacy in Breast Cancer Cell Lines (e.g., MCF-7 cells)

Buclizine (B1663535) has demonstrated notable efficacy in inhibiting the growth of MCF-7 breast cancer cells. nih.govmedchemexpress.com Research has shown that treatment with buclizine leads to considerable growth inhibition in this cell line. medchemexpress.com The inhibitory effect is linked to the downregulation of the translationally controlled tumor protein (TCTP), which is involved in cell proliferation. nih.gov Studies have reported a half-maximal inhibitory concentration (IC50) of 19.18 ± 5.32 μM for buclizine in MCF-7 cells after 72 hours of treatment. nih.govmedchemexpress.commedchemexpress.com

Dose-Dependent Growth Inhibition Analysis

The growth inhibitory effects of buclizine on MCF-7 cells have been shown to be dose-dependent. nih.govmedchemexpress.com As the concentration of buclizine increases, the inhibition of cell growth becomes more pronounced. For instance, a 72-hour treatment with buclizine at concentrations ranging from 0.1 to 100 μM demonstrated a clear dose-response relationship. medchemexpress.commedchemexpress.com One study found that at a concentration of 75 μM, buclizine decreased TCTP expression by 40%. nih.govmedchemexpress.commedchemexpress.com

Cell LineCompoundIncubation Time (hours)IC50 (μM)Reference
MCF-7Buclizine Hydrochloride7219.18 ± 5.32 nih.govmedchemexpress.com

Cell Cycle Progression Analysis

G1 Phase Cell Cycle Arrest Induction

A key mechanism behind the anti-proliferative effect of buclizine is its ability to induce cell cycle arrest at the G1 phase. nih.govoncotarget.com Studies have shown that treating MCF-7 cells with buclizine leads to an accumulation of cells in the G1 phase in a dose-dependent manner. medchemexpress.commedchemexpress.comoncotarget.com Specifically, after a 72-hour incubation, a buclizine concentration of 77 μM resulted in 73% of the cells being arrested in the G1 phase. nih.govmedchemexpress.comoncotarget.com This G1 arrest is associated with the downregulation of key cell cycle regulatory proteins, including cyclin D1, cyclin D3, CDK2, and CDK4. medchemexpress.commedchemexpress.comoncotarget.com

Cell LineCompoundConcentration (μM)Incubation Time (hours)% of Cells in G1 PhaseReference
MCF-7This compound777273% nih.govmedchemexpress.comoncotarget.com

Cell Differentiation Induction Studies

Observation of Morphological Changes (e.g., lipid droplet appearance)

In addition to inhibiting growth and arresting the cell cycle, buclizine has been observed to induce cell differentiation. nih.govresearchgate.net A notable morphological change associated with this differentiation is the increased appearance of lipid droplets within the treated MCF-7 cells. nih.govresearchgate.net The accumulation of lipid droplets is a recognized marker of cellular differentiation in certain contexts. nanolive.comfrontiersin.org This induction of differentiation suggests that buclizine's mode of action is cytostatic rather than cytotoxic, promoting a non-malignant cellular state. nih.gov

Biochemical Assays for Molecular Interaction

In the realm of in vitro pharmacology, the elucidation of molecular interactions is paramount to understanding the mechanisms of action of a chemical compound. Biochemical assays serve as the foundational tools for these investigations, providing quantitative data on binding affinities and cellular responses. This section details the application of two such assays, microscale thermophoresis and the resazurin (B115843) assay, in the pharmacological investigation of this compound.

Microscale Thermophoresis for Protein-Ligand Binding

Microscale Thermophoresis (MST) is a powerful biophysical technique utilized to quantify the binding affinity between a target protein and a ligand in solution. nih.govsygnaturediscovery.com The principle of MST is based on the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. nih.govmdpi.com This movement is sensitive to changes in the molecule's size, charge, and hydration shell, which are often altered upon the formation of a protein-ligand complex. sygnaturediscovery.commdpi.com By fluorescently labeling one of the interacting partners, typically the protein, the change in its thermophoretic movement upon titration with the ligand can be monitored to determine the binding affinity, expressed as the dissociation constant (Kd). nih.govnih.gov

A significant application of this technique in the study of this compound has been the investigation of its interaction with the human Translationally Controlled Tumor Protein (TCTP). nih.govresearchgate.net TCTP has been identified as a target for anticancer therapies, and its identity as a histamine-releasing factor suggests that antihistaminic drugs may act as inhibitors. nih.govbiomolther.org

In a notable study, microscale thermophoresis was employed to experimentally validate the direct binding of buclizine to recombinant human TCTP. nih.gov Labeled human TCTP was titrated with increasing concentrations of buclizine, and the resulting concentration-dependent change in thermophoresis yielded a binding affinity (Kd). nih.gov This investigation provided direct evidence of the molecular interaction between buclizine and TCTP. nih.gov

The research determined that buclizine binds to TCTP with a dissociation constant (Kd) of 433 ± 47.1 μM. nih.gov This finding was part of a broader screening of antihistaminic compounds for their potential to interact with TCTP, highlighting buclizine as a compound of interest. nih.govresearchgate.net

Table 1: Microscale Thermophoresis Binding Affinity of this compound with Human TCTP

Ligand Target Protein Binding Affinity (Kd) [μM]
Buclizine Human TCTP 433 ± 47.1

Data sourced from Seo et al. (2016). nih.gov

Resazurin Assays for Cell Metabolic Activity

The resazurin assay, also known as the AlamarBlue® assay, is a widely used, non-toxic, and robust method for quantifying cell metabolic activity, which serves as an indicator of cell viability and proliferation. biotium.comed.govcreative-biolabs.com The assay is based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells. biotium.com This reduction is carried out by various dehydrogenase enzymes within viable cells. creative-biolabs.com The resulting fluorescent or colorimetric signal is directly proportional to the number of living, metabolically active cells in the sample. biotium.com

This assay has been instrumental in evaluating the in vitro effects of this compound on cancer cells. Specifically, resazurin assays were used to measure the growth-inhibitory effects of buclizine on the MCF-7 human breast cancer cell line. nih.gov In these experiments, MCF-7 cells were treated with varying concentrations of buclizine for a defined period, after which the resazurin assay was performed to assess the impact on cell metabolic activity and, by extension, cell proliferation. nih.gov

The findings from these assays demonstrated that buclizine inhibits the growth of MCF-7 cells in a concentration-dependent manner. nih.govmedchemexpress.com The study successfully quantified this inhibitory effect by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces the metabolic activity of the cell population by 50%. nih.gov

The research established that this compound exhibits considerable growth inhibition on MCF-7 cells with an IC50 value of 19.18 ± 5.32 μM after 72 hours of treatment. nih.gov This cytostatic effect was further correlated with the compound's ability to bind to TCTP and induce cell differentiation. nih.govlabscoop.com

Table 2: Growth Inhibition of MCF-7 Cells by this compound as Determined by Resazurin Assay

Compound Cell Line Incubation Time (hours) IC50 (μM)
This compound MCF-7 72 19.18 ± 5.32

Data sourced from Seo et al. (2016). nih.gov

Preclinical Studies and Animal Models for Mechanistic Discovery

Animal Model Development and Characterization for Mechanistic Research

The selection and characterization of appropriate animal models are critical for obtaining relevant and translatable preclinical data. mdpi.comnih.gov In the investigation of Buclizine (B1663535) Hydrochloride, both rodent and porcine models have been employed to explore its diverse pharmacological effects.

Rodent models, particularly rats and mice, are frequently used in preclinical research due to their genetic manipulability, cost-effectiveness, and physiological similarities to humans. mdpi.com For Buclizine Hydrochloride, rat models have been specifically utilized in toxicological studies to assess its teratogenic potential. chemsrc.comnih.gov These studies are crucial for identifying potential risks during development. scialliconsulting.com

Porcine models, specifically pigs, have been central to investigating the appetite-stimulating and growth-promoting properties of this compound. fao.org The pig model is considered highly relevant for such studies due to its physiological and metabolic similarities to humans, especially concerning the digestive system. A study utilizing Landrace breed pigs was designed to determine the effects of different levels of buclizine on growth and fattening stages. fao.orgojafr.com

Investigation of Appetite Stimulation and Growth Performance

A primary focus of preclinical research on this compound has been its potential as a non-hormonal orexigenic, or appetite-stimulating, agent. ojafr.comresearchgate.net This effect is thought to be linked to its antihistaminic and anticholinergic actions on the central nervous system, which can induce an increase in appetite and subsequent weight gain. ojafr.comresearchgate.net

Research in porcine models has provided significant evidence for the efficacy of this compound as a growth promoter in livestock. A key study investigated the effects of varying weekly doses of the compound (0.025 mg/kg, 0.050 mg/kg, and 0.1 mg/kg) in Landrace pigs, starting from an initial weight of approximately 18 kg, over a 12-week period during their growth and fattening phases. fao.orgojafr.com

The findings demonstrated that the treatment group receiving 0.050 mg/kg of this compound per week achieved the most significant improvement in weight gain. fao.org This group reached an average final weight of 53.83 kg, which was considerably higher than the other treatment groups. fao.orgojafr.com This suggests an optimal dose for enhancing growth performance in this animal model.

Table 1: Effects of this compound on Weight Gain in Pigs
Treatment Level (mg/kg/week)Final Weight (kg)Feed Conversion Ratio
0.025473.89
0.05053.832.86
0.147-
Control (T1)48.5-

In addition to promoting weight gain, the porcine model study also assessed the impact of this compound on food conversion efficiency. fao.org Food conversion ratio is a critical parameter in animal husbandry, indicating how efficiently an animal converts feed into body mass. The study found that the optimal dose of 0.050 mg/kg not only increased final weight but also improved the feed conversion ratio to 2.86. This indicates that the animals treated with this level of buclizine were more efficient at converting their feed into growth, a positive outcome for animal nutrition strategies.

Preclinical Toxicological Considerations (Non-Clinical Safety Endpoints)

A crucial component of preclinical evaluation is the assessment of a compound's safety profile through toxicological studies. ggu.ac.insug.ac.in These studies aim to identify potential adverse effects before human trials are initiated.

Table 2: Teratogenicity of this compound in Rats
Animal ModelDosage (mg/kg)Administration PeriodObserved Teratogenic Effects
Rat≥40Days 10 to 15 of gestationDose-dependent effects
Rat40–200During organogenesisSevere malformations (e.g., cleft palate, skeletal defects)

The investigation into the effects of this compound in porcine models also included an evaluation of its impact on key organ systems. fao.orgojafr.com Blood biochemistry analyses were conducted to assess hematological, renal, and hepatic function. fao.orgojafr.comresearchgate.net The results from these analyses were favorable, indicating that at the tested levels, particularly the effective dose of 0.050 mg/kg per week, there were no significant alterations at the renal or hepatic level. fao.orgojafr.comresearchgate.net The blood biochemistry profiles suggested the correct functioning of these vital organs, providing a measure of safety for its use in this context. fao.orgojafr.com

Advanced Analytical Chemistry Research Methodologies for Buclizine Hydrochloride

Spectrophotometric Methods

Spectrophotometry offers a rapid and cost-effective approach for the determination of Buclizine (B1663535) Hydrochloride. Advanced methodologies, including derivative spectrophotometry and charge-transfer complex formation, have been refined to enhance specificity and sensitivity.

To overcome the limitations of conventional UV spectrophotometry, such as interference from excipients in pharmaceutical formulations, second-derivative spectrophotometry has been successfully applied. This technique enhances the resolution of overlapping spectra, thereby improving the accuracy of quantification.

In one such method, Buclizine Hydrochloride is quantified using second-derivative spectroscopy with methanol (B129727) as the solvent. ajrconline.org The method demonstrates a linear relationship between absorbance and concentration in the range of 10-50 mcg/ml. ajrconline.org The maximum wavelength (λmax) for the second derivative spectrum was identified at 234 nm. ajrconline.org Validation studies have confirmed the suitability of this method for routine analysis, with a high percentage of recovery (98.95% at 80% and 100% levels) and a low relative standard deviation (RSD), indicating good precision. ajrconline.org The correlation coefficient (r) for the calibration curve was found to be 0.994, signifying excellent linearity. ajrconline.org

Table 1: Validation Parameters of Second Derivative Spectrophotometric Method for this compound

Parameter Finding Reference
Technique Second Derivative UV Spectrophotometry ajrconline.org
Wavelength (λmax) 234 nm ajrconline.org
Linearity Range 10-50 mcg/ml ajrconline.org
Correlation Coefficient (r) 0.994 ajrconline.org
Recovery 98.95% ajrconline.org
Precision (%RSD) < 2% ajrconline.org

The formation of charge-transfer (CT) complexes provides a basis for a sensitive spectrophotometric assay for this compound. This method involves the reaction of Buclizine, an electron donor (n-donor), with an electron acceptor (σ-acceptor) to form a complex that absorbs light at a specific wavelength.

A notable example of charge-transfer complex formation is the reaction between this compound and iodine. researchgate.net The resulting complex can be measured spectrophotometrically at wavelengths of 295 nm and 355 nm. researchgate.net Studies employing Job's plot method of continuous variation have indicated the formation of a 1:1 complex between Buclizine and iodine. researchgate.net This method is sensitive and has been successfully applied to the analysis of laboratory-prepared tablets without interference from common excipients. researchgate.net

Further investigation into the Buclizine-Iodine charge-transfer complex has involved the determination of its association constant and free energy change (ΔG°). researchgate.net These thermodynamic parameters provide insight into the stability of the complex. The calculation of these values helps in understanding the energetics of the interaction between the drug and the complexing agent, further validating the analytical method's basis. researchgate.netnagarjunauniversity.ac.incore.ac.uk

Charge-Transfer Complex Formation Spectrophotometry

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of this compound, offering high resolution, sensitivity, and specificity. Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for this purpose.

Multiple RP-HPLC methods have been developed and validated for the determination of this compound in bulk drug, pharmaceutical dosage forms, and human serum. ajrconline.orgresearchgate.netnih.govtsijournals.comresearchgate.net These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.

One validated method employs a Nucleosil C18 column with a mobile phase of acetonitrile and water (1:1), adjusted to a pH of 2.6 with phosphoric acid, at a flow rate of 2 ml/min. researchgate.netnih.govresearchgate.net Detection is carried out using a UV detector at 230 nm. researchgate.netnih.govresearchgate.net This particular method demonstrated linearity over a concentration range of 0.025 to 10 µg/ml in human serum, with a high correlation coefficient of 0.9999. researchgate.netnih.govresearchgate.net

Another developed RP-HPLC method uses 100% v/v methanol as the mobile phase with a Phenomenex Luna C18 column. ajrconline.orgajrconline.org The flow rate is maintained at 1.0 ml/min, and the retention time for this compound is observed at 7.15 minutes. ajrconline.orgajrconline.org This method showed linearity in the concentration range of 1-10 mcg/ml with a correlation coefficient of 0.999. ajrconline.org The precision of these HPLC methods is consistently high, with the relative standard deviation being less than 2%. ajrconline.org

Table 2: Comparative Data of Developed RP-HPLC Methods for this compound Analysis

Parameter Method 1 Method 2 Method 3 Reference
Column Nucleosil C18 (10 µm, 25 cm x 0.46 cm) Phenomenex Luna C18 (5µ, 250 mm x 4.6 mm) Grace Alpha C18 (5µ, 250 x 4.6 mm) researchgate.netnih.govresearchgate.net, ajrconline.orgajrconline.org, tsijournals.com
Mobile Phase Acetonitrile:Water (1:1), pH 2.6 100% v/v Methanol Triethylamine-phosphoric acid buffer (pH 3):Acetonitrile (20:80, v/v) researchgate.netnih.govresearchgate.net, ajrconline.orgajrconline.org, tsijournals.com
Flow Rate 2 ml/min 1.0 ml/min Not Specified researchgate.netnih.govresearchgate.net, ajrconline.orgajrconline.org, tsijournals.com
Detection Wavelength 230 nm Not Specified (UV) 230 nm researchgate.netnih.govresearchgate.net, ajrconline.orgajrconline.org, tsijournals.com
Retention Time 3.5 min (approx.) 7.15 min Not Specified researchgate.net, ajrconline.orgajrconline.org, tsijournals.com
Linearity Range 0.025 - 10 µg/ml (in serum) 1 - 10 mcg/ml Not Specified researchgate.netnih.govresearchgate.net, ajrconline.orgajrconline.org, tsijournals.com
Correlation Coefficient (r) 0.9999 0.999 Not Specified researchgate.netnih.govresearchgate.net, ajrconline.orgajrconline.org, tsijournals.com

Ultraviolet (UV) Detection Optimization in HPLC

The optimization of UV detection is a critical aspect of developing robust HPLC methods for the quantification of this compound. The selection of an appropriate wavelength is paramount for achieving high sensitivity and specificity.

Several studies have identified 230 nm as the optimal wavelength for the UV detection of this compound. scielo.brnih.govscielo.broup.com This wavelength provides a maximal absorbance for the compound, leading to a strong signal and, consequently, a low limit of detection. researchgate.net The choice of 230 nm has been consistently used across various validated HPLC methods for the determination of buclizine in pharmaceutical formulations and biological matrices like human serum. nih.govoup.comoup.com

In some applications, other wavelengths have been explored. For instance, one study utilized a multi-wavelength detection approach for the simultaneous determination of buclizine with other compounds, setting the UV detector at 230 nm for buclizine, and other wavelengths for the accompanying substances. nih.gov Another method employed 234 nm for the analysis of this compound in tablet dosage forms. ajrconline.orgajrconline.org Furthermore, a method for the simultaneous determination of mebeverine (B1676125) and sulpiride (B1682569) used buclizine as an internal standard with detection at 243 nm. researchgate.netnih.gov

The mobile phase composition also plays a significant role in UV detection. A common mobile phase consists of a mixture of methanol and water, often with the pH adjusted to 2.6 with phosphoric acid. scielo.brscielo.br This composition ensures good peak resolution and symmetry. scielo.br Another study reported using a mobile phase of acetonitrile and water (1:1 v/v), also adjusted to a pH of 2.6 with phosphoric acid. nih.govresearchgate.net The selection of the mobile phase is tailored to achieve optimal separation and detection of this compound.

Application of Internal Standards in HPLC Quantification

The use of an internal standard (IS) in HPLC analysis is a well-established technique to improve the precision and accuracy of quantification. An IS is a compound with similar physicochemical properties to the analyte, which is added in a constant amount to all samples, standards, and blanks. It helps to correct for variations in injection volume, and potential losses during sample preparation.

For the HPLC quantification of this compound, Methylparaben has been successfully employed as an internal standard. nih.govresearchgate.netresearchgate.net The use of Methylparaben allows for good chromatographic separation between its peak and the Buclizine peak, which is essential for accurate integration and quantification. nih.govresearchgate.net

In a different analytical method focused on the simultaneous determination of mebeverine and sulpiride, this compound itself was utilized as an internal standard. researchgate.netnih.gov This demonstrates the versatility of buclizine in different analytical contexts, where its stable retention time and response can be used to quantify other analytes.

Another study on the simultaneous determination of several antihistamines, including buclizine, employed Pyridoxine (B80251) as the internal standard. researchgate.netrsc.org The selection of an appropriate internal standard is crucial and depends on the specific requirements of the analytical method, including the matrix and the other compounds present in the sample.

Simultaneous Determination of Buclizine with Related Compounds

The capability of HPLC to simultaneously determine multiple analytes in a single run is a significant advantage, particularly in the quality control of combination pharmaceutical products. Several methods have been developed for the concurrent analysis of this compound with other active pharmaceutical ingredients.

One such method allows for the simultaneous determination of Buclizine, Tryptophan, Pyridoxine, and Cyanocobalamin in tablets and oral suspensions. nih.gov This method utilizes a gradient elution on an RP-C18 column with UV detection at different wavelengths (230 nm for buclizine, 280 nm for tryptophan, and 360 nm for pyridoxine and cyanocobalamin) to achieve separation and quantification. nih.gov

Another validated RP-HPLC method enables the simultaneous estimation of Gliquidone, Fexofenadine Hydrochloride, this compound, and Levocetirizine Dihydrochloride (B599025) in both dosage forms and human serum. oup.comoup.com This isocratic method employs a mobile phase of methanol and water (80:20 v/v) at pH 3.5 and UV detection at 230 nm. oup.comoup.com

Furthermore, a method for the simultaneous analysis of six antihistamines, including Cetirizine HCl, Chlorpheniramine Maleate, Loratadine, Domperidone, Buclizine, and Meclizine (B1204245) , has been developed. researchgate.netrsc.org This HPLC-UV method uses Pyridoxine as an internal standard and a mobile phase consisting of a heptane (B126788) sulphonic acid salt buffer and acetonitrile, with detection at 230 nm. rsc.org

These methods highlight the adaptability of HPLC for complex mixtures, ensuring the accurate quantification of each component, which is crucial for assessing the quality and efficacy of combination drug products.

Analytical Method Validation Principles

The validation of an analytical method is a prerequisite for its application in routine analysis, ensuring that the method is reliable, reproducible, and fit for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures.

Linearity, Accuracy, and Precision Assessment

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. For this compound, linearity is typically assessed by preparing a series of standard solutions at different concentrations and plotting the peak area response against the concentration.

A study on buclizine tablets and oral suspensions established linearity in the range of 0.5-24 µg/mL, with a correlation coefficient (r) of 0.9995. scielo.brscielo.br

Another method for buclizine in human serum and dosage forms showed linearity over a concentration range of 0.025 to 10 µg/mL with a correlation coefficient of 0.9999. nih.govresearchgate.net

A different RP-HPLC method demonstrated linearity for buclizine in the range of 1-10 µg/mL with a correlation coefficient of 0.999. ajrconline.org

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of recovery is calculated.

In one study, the mean recovery for buclizine was found to be between 98.5% and 101.2% for tablets and oral suspensions. scielo.br

Another study reported intra- and inter-run accuracy results between 98.07% and 100.34%. nih.govresearchgate.net

Recovery studies for a different method showed results of 99.03%. ajrconline.org

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

For a method analyzing buclizine in tablets and oral suspension, the RSD values for intra-day and inter-day precision were below 2.0%. scielo.brscielo.br

In the simultaneous determination of buclizine and other compounds, the RSD values for intraday and interday precision were below 1.82% and 0.63%, respectively. nih.gov

Another study reported precision with an RSD of less than 2%. ajrconline.org

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. loesungsfabrik.de The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. loesungsfabrik.de

These parameters are crucial for the analysis of impurities and for assays where very low concentrations of the analyte need to be measured. The ICH guidelines suggest several methods for determining LOD and LOQ, including visual evaluation, the signal-to-noise ratio approach, and the use of the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.desepscience.com

For HPLC methods, the signal-to-noise ratio is a common approach, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. loesungsfabrik.descielo.br Alternatively, LOD and LOQ can be calculated using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (often of the blank) and S is the slope of the calibration curve. sepscience.com

Specific LOD and LOQ values for this compound analysis have been reported:

One study determined the LOD and LOQ to be 0.06 µg/mL and 0.21 µg/mL, respectively. scielo.brscielo.br

Another RP-HPLC method found the LOD and LOQ to be 0.05 µg/ml and 0.8 µg/ml. ajrconline.org

Selectivity and Ruggedness Evaluations

Selectivity (or specificity) is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For buclizine analysis, selectivity is often demonstrated by showing that there is no interference from placebo components or from degradation products generated under stress conditions (e.g., acid, base, oxidation, heat, and light). scielo.brtsijournals.com The resolution between the buclizine peak and any other peaks should be adequate. tsijournals.com

Ruggedness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. It is typically assessed by analyzing the same sample under different conditions, such as different analysts, different instruments, or on different days.

In one study, the ruggedness of a method for buclizine was evaluated by analyzing samples on three different days, with the resulting RSD values being below 2.0%. scielo.brscielo.br

Another method's robustness was examined by introducing small, deliberate variations in critical parameters like the pH and composition of the mobile phase, flow rate, and column temperature. scielo.brresearchgate.net The results from these evaluations confirm that the analytical method is reliable for its intended purpose. tsijournals.com

Data Tables

Table 1: Linearity, Accuracy, and Precision Data for this compound Analysis

ParameterMethod 1 scielo.brscielo.brMethod 2 nih.govresearchgate.netMethod 3 ajrconline.orgMethod 4 nih.gov
Linearity Range (µg/mL) 0.5 - 240.025 - 101 - 10Not Specified
Correlation Coefficient (r) 0.99950.99990.999>0.999
Accuracy (% Recovery) 98.5 - 101.298.07 - 100.3499.0398.11 - 101.95
Precision (RSD %) < 2.0Not Specified< 2.0< 1.82 (Intraday)
< 0.63 (Interday)

Table 2: LOD and LOQ Values for this compound

ParameterMethod 1 scielo.brscielo.brMethod 2 ajrconline.org
LOD (µg/mL) 0.060.05
LOQ (µg/mL) 0.210.8

Advanced Techniques for Structural and Purity Characterization in Analytical Contexts

The comprehensive characterization of this compound, a piperazine-derived antihistamine, is crucial for ensuring its quality and performance in pharmaceutical applications. Advanced analytical techniques provide detailed insights into the compound's crystal structure, functional groups, thermal behavior, and purity. These methodologies are instrumental in identifying different solid forms, such as polymorphs and solvates, which can significantly influence the drug's bioavailability and stability. americanpharmaceuticalreview.com

Powder X-Ray Diffraction (PXRD)

Powder X-Ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline materials like this compound. americanpharmaceuticalreview.comescholarship.org It provides a unique fingerprint based on the diffraction of X-rays by the crystal lattice, allowing for the identification of crystalline phases and the differentiation between various polymorphic and solvated forms. americanpharmaceuticalreview.com The diffraction pattern, a plot of scattered intensity versus the diffraction angle (2θ), is characteristic of a specific crystal structure. americanpharmaceuticalreview.com

In the analysis of this compound, PXRD is employed to confirm the crystalline nature of the bulk material and to identify its specific polymorphic form. For instance, distinct PXRD patterns can differentiate between the anhydrous and monohydrate forms of this compound, which may exhibit different dissolution rates. The presence of sharp, well-defined peaks in the diffractogram is indicative of a highly crystalline material. Amorphous content, on the other hand, would be identified by a broad halo in the pattern. americanpharmaceuticalreview.com

The technique is also pivotal in stability studies, as it can detect changes in the crystal structure due to factors like temperature, humidity, and processing. americanpharmaceuticalreview.com By comparing the PXRD pattern of a sample to a reference standard, one can assess its phase purity. researchgate.net

Table 1: Representative PXRD Peak Data for a Crystalline Form of a Pharmaceutical Compound

2θ Angle (degrees)Relative Intensity (%)
7.8High
15.7Medium
20.8High
23.7Strong
24.5Medium
32.5Low

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. conicet.gov.arresearchgate.net It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. d-nb.info The resulting spectrum is a unique fingerprint of the molecule, providing information about its chemical structure and bonding. conicet.gov.ar

For this compound, the FT-IR spectrum can confirm the presence of key functional groups, such as those associated with the piperazine (B1678402) ring, aromatic rings, and the alkyl side chains. The attenuated total reflection (ATR) sampling technique is often used for solid samples, providing rapid and reproducible results. lgcstandards.com By comparing the FT-IR spectrum of a sample to that of a reference standard, one can verify the identity and purity of the compound. conicet.gov.arlgcstandards.com Any significant shifts or the appearance of new absorption bands could indicate the presence of impurities or degradation products. conicet.gov.ar

FT-IR is also valuable in compatibility studies with pharmaceutical excipients. conicet.gov.ar By analyzing mixtures of this compound and various excipients, it is possible to detect any chemical interactions that might compromise the stability of the final dosage form. conicet.gov.ar

Table 2: Illustrative FT-IR Functional Group Analysis for a Complex Organic Molecule

Wavenumber (cm⁻¹)Functional Group Assignment
3400-3200N-H stretching (secondary amine)
3100-3000C-H stretching (aromatic)
2960-2850C-H stretching (aliphatic)
1600-1450C=C stretching (aromatic ring)
1250-1000C-N stretching
850-750C-H out-of-plane bending (aromatic substitution)

Note: This table provides a general representation of functional groups that would be expected in a molecule with a structure similar to this compound. Specific band positions can vary based on the molecular environment.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is widely used in the pharmaceutical industry to characterize the thermal properties of drugs, such as melting point, glass transition, and polymorphic transitions. nih.gov

For this compound, DSC analysis provides critical information about its solid-state properties. A sharp endothermic peak on the DSC thermogram corresponds to the melting point of the crystalline substance. slideshare.net A melting point of 257 °C has been reported for this compound. lgcstandards.com The shape and position of this peak can indicate the purity of the sample; impurities typically broaden the melting range and lower the melting point. nih.gov

DSC is also instrumental in identifying and characterizing different polymorphs and solvates, as they often exhibit distinct thermal behaviors. nih.gov For instance, the anhydrous and monohydrate forms of this compound would show different melting points or desolvation endotherms. The technique can also be used to study the compatibility of this compound with excipients by observing any shifts in the melting endotherm or the appearance of new thermal events in the thermogram of the mixture.

Table 3: Thermal Properties of a Pharmaceutical Compound Determined by DSC

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting255.0257.085.2

Note: The data in this table is representative and illustrates the type of information obtained from a DSC analysis. The melting point is consistent with a reported value for this compound. lgcstandards.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. matestlabs.comtainstruments.com TGA is primarily used to determine the thermal stability of a material and to quantify its composition, including volatiles, moisture, and residual solvents. tainstruments.cometamu.edu

In the characterization of this compound, TGA can be used to assess its thermal decomposition profile. The TGA curve plots the percentage of weight loss against temperature. The temperature at which significant weight loss begins indicates the onset of decomposition. matestlabs.com This information is crucial for determining the upper-temperature limits for processing and storage.

TGA is also effective in quantifying the amount of water or solvent present in a sample. etamu.edu For instance, in the case of a hydrated form of this compound, a distinct weight loss step would be observed at a temperature corresponding to the loss of water molecules. The percentage of weight loss in this step can be used to confirm the stoichiometry of the hydrate. tainstruments.com

Table 4: TGA Data for a Hypothetical Hydrated Pharmaceutical Compound

Temperature Range (°C)Weight Loss (%)Associated Event
30 - 1203.5Loss of water (monohydrate)
250 - 40075.2Decomposition of the molecule

Note: This table illustrates the type of data obtained from a TGA experiment for a hydrated compound, showing distinct steps for water loss and decomposition.

Emerging Research Directions and Future Perspectives

Further Elucidation of Antiemetic and Antivertigo Mechanisms

Buclizine (B1663535) hydrochloride is established as a piperazine-derivative first-generation antihistamine with significant antiemetic and antivertigo properties. nih.govkaizenaire.com While its therapeutic effects are recognized, the precise molecular mechanisms underpinning these actions have not been fully elucidated, representing a key area for future research. drugbank.com The prevailing understanding is that buclizine hydrochloride exerts its effects through its activity as a histamine (B1213489) H1 receptor antagonist and its central anticholinergic properties. nih.govdrugbank.com

The vomiting center in the brain's medulla contains neurons rich in muscarinic cholinergic and histaminic synapses, which are critical in transmitting signals from the vestibular apparatus. drugbank.com Motion sickness, a primary indication for buclizine, is largely caused by the overstimulation of these pathways. drugbank.com Buclizine's efficacy is attributed to its ability to block these H1 and muscarinic receptors in the central nervous system (CNS), which may prevent the activation of the chemoreceptor trigger zone (CTZ) and reduce nausea and vomiting. nih.govpharmacompass.com Furthermore, the drug is known to depress labyrinthine excitability and vestibular stimulation. drugbank.com

Emerging research aims to move beyond this general model to identify the specific receptor subtypes involved and delineate the downstream signaling cascades. A more profound understanding of how buclizine modulates neurotransmission in the vestibular nuclei and the emetic center is required. oup.com Future investigations will likely focus on advanced neuropharmacological techniques to map the precise neural circuits affected by buclizine, offering a more detailed picture of its therapeutic action in treating vertigo and motion sickness. oup.com

Potential in Cancer Differentiation Therapy through TCTP Pathway Modulation

A highly novel and promising area of research for buclizine is its potential role in oncology, specifically in cancer differentiation therapy by modulating the Translationally Controlled Tumor Protein (TCTP). oncotarget.comnih.gov TCTP, which is identical to the histamine-releasing factor, is a significant target for differentiation therapy because it is strongly down-regulated in tumor reversion, a process where malignant cells lose their cancerous phenotype. oncotarget.comnih.gov

Recent studies have identified certain antihistaminic drugs, including buclizine, as inhibitors of TCTP. nih.gov In silico molecular docking studies predicted that buclizine has a high binding affinity to human TCTP. oncotarget.comresearchgate.net This prediction was experimentally validated using microscale thermophoresis, which demonstrated direct binding. nih.gov This interaction leads to several anti-cancer effects observed in MCF-7 breast cancer cells:

Inhibition of Cancer Cell Growth: Buclizine was shown to inhibit the growth of MCF-7 cells. oncotarget.comnih.gov

Down-regulation of TCTP Expression: Treatment with buclizine at concentrations of 60-75 μM for 72 hours resulted in a significant decrease in TCTP expression by up to 40%. nih.gov

Cell Cycle Arrest: The compound was found to arrest the cell cycle in the G1 phase in a dose-dependent manner. nih.gov

Induction of Cell Differentiation: Buclizine induced cell differentiation, evidenced by an increased appearance of lipid droplets, without inducing apoptosis, suggesting a cytostatic rather than cytotoxic effect. oncotarget.comnih.gov

These findings position buclizine as a potential lead compound for developing new cancer differentiation therapies that target the TCTP pathway. oncotarget.comnih.gov

Table 1: Binding Affinities of Antihistaminic Compounds to TCTP
CompoundBinding Affinity (Kd)Significance
Buclizine433 μMp < 0.01
Levomepromazine57.2 μMp < 0.01

Data sourced from in vitro microscale thermophoresis experiments. nih.gov

Development of Novel Synthetic Routes and Analogues

Beyond optimizing existing pathways, future research is directed towards the design and synthesis of novel buclizine analogues. nih.gov The goal is to develop new chemical entities with improved pharmacological profiles, such as enhanced potency, better blood-brain barrier penetration, or reduced side effects. Modern synthetic strategies, including transition-metal catalysis and photocatalysis, are powerful tools for rapidly assembling diverse chemical scaffolds and enabling late-stage functionalization of complex molecules. hilarispublisher.com By creating a library of buclizine analogues, researchers can systematically explore structure-activity relationships, potentially leading to second-generation compounds with superior therapeutic characteristics for both vestibular disorders and emerging applications like cancer therapy. nih.gov

Advanced Computational Modeling for Pharmacological Prediction and Optimization

The integration of advanced computational modeling is set to accelerate research into this compound's pharmacology. frontiersin.orgresearchgate.net In silico techniques are becoming indispensable in modern drug discovery for predicting drug-target interactions, pharmacokinetic properties (ADMET), and potential toxicity. nih.govemanresearch.org

A prime example of this approach is the initial identification of buclizine as a TCTP inhibitor, which was guided by in silico molecular docking simulations that predicted a strong binding affinity. oncotarget.comresearchgate.net These computational predictions were subsequently confirmed by experimental assays, demonstrating the power of these models to identify novel therapeutic targets for existing drugs. nih.gov

Future computational research on buclizine could involve a range of sophisticated methods:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of buclizine analogues with their biological activity, guiding the design of more potent molecules. nih.gov

Pharmacophore Modeling: This approach can identify the key chemical features of buclizine necessary for binding to its various targets, aiding in the virtual screening of large compound libraries for new molecules with similar activity. emanresearch.org

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic interactions between buclizine and its receptor binding sites at an atomic level, helping to explain its affinity and selectivity. frontiersin.org

These computational tools will be crucial for optimizing the structure of buclizine for specific therapeutic applications and for predicting the effects of chemical modifications, thereby streamlining the drug development process. nih.gov

Exploration of Receptor Subtype Specificity and Off-Target Interactions at a Molecular Level

While buclizine is known to act on histamine H1 and muscarinic acetylcholine (B1216132) receptors, a detailed understanding of its receptor subtype specificity is currently lacking. nih.govpharmacompass.com The term "anticholinergic" is broad, as there are five distinct subtypes of muscarinic receptors (M1-M5) with different tissue distributions and physiological roles. A key direction for future research is to determine buclizine's binding affinity and functional activity at each of these subtypes. This knowledge could explain the compound's specific therapeutic effects and side-effect profile. For instance, high affinity for M1 or M3 receptors in the CNS could be central to its antiemetic action, while interactions with other subtypes could be linked to other effects.

Furthermore, buclizine possesses CNS depressant and local anesthetic properties, suggesting it interacts with additional molecular targets beyond histamine and muscarinic receptors. drugbank.com Identifying these "off-target" interactions is critical for a complete pharmacological characterization. Modern pharmacological techniques, such as comprehensive radioligand binding panels and computational docking simulations against a wide array of receptors and enzymes, can be employed to uncover these previously unknown interactions. nih.gov Understanding the full spectrum of buclizine's molecular targets will provide a more complete picture of its mechanism of action, clarify the basis for its diverse physiological effects, and potentially reveal new therapeutic opportunities.

Q & A

Q. How do the chemical properties of Buclizine Hydrochloride influence its experimental design in pharmacological studies?

this compound (C₂₈H₃₃ClN₂·2HCl) is sparingly soluble in water but dissolves in organic solvents like DMSO (5 mg/mL) and ethanol (0.11 mg/mL). Researchers must prepare stock solutions in these solvents under inert gas purging to prevent oxidation. For in vivo studies, solubility limitations require vehicle optimization (e.g., using ethanol/saline emulsions) to ensure bioavailability. Stability data (≥4 years at -20°C) suggest long-term storage is feasible, but hygroscopicity necessitates desiccant use during handling .

Q. What methodologies are used to validate this compound's anti-histamine activity in preclinical models?

In guinea pig models, Buclizine (1 mg/kg) reduces histamine-induced bronchoconstriction and mortality. Experimental protocols involve aerosolized histamine challenges followed by spirometry or survival rate measurements. For mechanistic studies, receptor binding assays (e.g., H1-receptor antagonism) and histamine-induced vascular permeability models in rodents are employed. Dose-response curves (typically 0.5–2 mg/kg) are critical to distinguish efficacy from sedation .

Q. How is this compound quantified in pharmaceutical formulations and biological matrices?

UV spectrophotometry (λ_max = 224/279 nm) and charge-transfer complexation with iodine are common for bulk analysis. For higher specificity, reverse-phase HPLC with UV detection (C18 columns, mobile phase: methanol/water with 0.1% TFA) achieves LOQ <50 ng/mL. Serum samples require protein precipitation (acetonitrile) or solid-phase extraction to minimize matrix interference. Method validation follows ICH guidelines for linearity (1–50 µg/mL), precision (RSD <2%), and recovery (>95%) .

Advanced Research Questions

Q. How do polymorphic forms of this compound affect dissolution profiles and formulation stability?

The anhydrous (BCZHCl) and monohydrate (BCZHCl·H₂O) forms exhibit distinct crystal structures (orthorhombic Pna2₁ vs. Pca2₁) and solubility profiles. BCZHCl·H₂O shows pH-dependent solubility (insoluble at pH >7), while BCZHCl has higher equilibrium solubility in acidic media. Dissolution testing (USP Apparatus II, 50 rpm, 37°C) reveals significant differences in tablet formulations derived from these polymorphs. XRPD and DSC are essential for batch-to-batch consistency in drug manufacturing .

Q. What mechanisms underlie this compound's teratogenicity in rodent models, and how can these be experimentally mitigated?

At 40–200 mg/kg, Buclizine induces craniofacial malformations (e.g., cleft palate, micrognathia) in rats via TCTP (Translationally Controlled Tumor Protein) binding, disrupting cellular differentiation pathways. Researchers use whole-embryo culture assays with TCTP knockdown models to isolate this mechanism. Co-administration of TCTP stabilizers (e.g., sertraline) or dose fractionation (split doses <40 mg/kg) reduces teratogenic risk while maintaining anti-emetic efficacy .

Q. How can conflicting data on this compound's anti-cancer activity be resolved through experimental design?

Discrepancies arise from varying TCTP expression levels across cancer cell lines. Researchers should:

  • Use siRNA-mediated TCTP silencing to confirm target engagement.
  • Pair proliferation assays (e.g., MTT) with differentiation markers (e.g., β-III tubulin for neuronal lines).
  • Validate findings in xenograft models with pharmacokinetic monitoring to ensure therapeutic plasma levels (>1 µM) .

Q. What strategies optimize this compound's CNS penetration for neuropharmacology studies?

Despite its logP ~5.2, Buclizine's CNS bioavailability is limited by P-glycoprotein efflux. Strategies include:

  • Co-administration with P-gp inhibitors (e.g., verapamil).
  • Nanoparticle encapsulation (PLGA polymers) to enhance brain uptake.
  • Intracerebroventricular dosing in rodent models to bypass BBB. Microdialysis is recommended for real-time CSF concentration monitoring .

Methodological Considerations

Q. How to address batch-to-batch variability in this compound's purity during synthesis?

Impurity profiling via HPLC-UV (BP440 standard) identifies byproducts like dechlorinated analogs. Process optimization includes:

  • Controlled reaction temperatures (20–25°C) during p-tert-butylbenzyl chloride synthesis.
  • Recrystallization in ethanol/water (3:1) to remove hydrophobic impurities.
  • QC criteria: ≥98% purity (HPLC), residual solvents <ICH limits (ethanol <5000 ppm) .

Q. What in vitro models best recapitulate this compound's anti-emetic effects?

  • Labyrinthine models: Isolated guinea pig vestibular hair cells exposed to histamine (100 µM), with ciliary beat frequency measured via high-speed video microscopy.
  • Chemoreceptor Trigger Zone (CTZ): Rat brainstem slices perfused with apomorphine (10 µM), quantifying neuronal firing rates via patch-clamp. Both models require vehicle controls (DMSO <0.1%) to avoid solvent artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.